Cas no 2228108-68-5 (2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid)
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid
- 2228108-68-5
- EN300-1823471
-
- Inchi: 1S/C10H12N2O5/c1-5-4-6(2-3-7(5)12(16)17)9(13)8(11)10(14)15/h2-4,8-9,13H,11H2,1H3,(H,14,15)
- InChI Key: XXZUOAMJWQTIRI-UHFFFAOYSA-N
- SMILES: OC(C(C(=O)O)N)C1C=CC(=C(C)C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 240.07462149g/mol
- Monoisotopic Mass: 240.07462149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 129Ų
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1823471-1g |
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid |
2228108-68-5 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1823471-5g |
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid |
2228108-68-5 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1823471-10g |
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid |
2228108-68-5 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1823471-0.05g |
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid |
2228108-68-5 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1823471-0.1g |
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid |
2228108-68-5 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1823471-0.25g |
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid |
2228108-68-5 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1823471-0.5g |
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid |
2228108-68-5 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1823471-1.0g |
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid |
2228108-68-5 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1823471-2.5g |
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid |
2228108-68-5 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1823471-5.0g |
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid |
2228108-68-5 | 5g |
$3520.0 | 2023-06-03 |
2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid
Introduction to 2-Amino-3-Hydroxy-3-(3-Methyl-4-Nitrophenyl)Propanoic Acid (CAS No. 2228108-68-5)
2-Amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid (CAS No. 2228108-68-5) is a unique and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive functional groups, including an amino group, a hydroxyl group, and a nitro-substituted phenyl ring, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid is particularly noteworthy due to its potential to interact with specific biological targets. The presence of the amino and hydroxyl groups confers polarity and hydrogen bonding capabilities, which are crucial for interactions with proteins and other biomolecules. The nitro-substituted phenyl ring adds an additional layer of complexity, contributing to the compound's electronic properties and overall reactivity.
Recent studies have explored the pharmacological properties of 2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid, revealing its potential as a lead compound in drug discovery. One area of particular interest is its anti-inflammatory activity. In vitro experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammatory responses. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid has also shown potential in the treatment of neurodegenerative diseases. Research conducted on animal models has indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that it could be developed into a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its biological activities, the synthesis of 2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid has been optimized to improve yield and purity. Various synthetic routes have been explored, including multi-step reactions involving Grignard reagents, esterifications, and nitration processes. These advancements in synthetic chemistry have made it more feasible to produce this compound on a larger scale for further research and potential clinical applications.
The safety profile of 2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid is another critical aspect that has been investigated. Preclinical toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile supports its potential for further development into a safe and effective therapeutic agent.
In conclusion, 2-amino-3-hydroxy-3-(3-methyl-4-nitrophenyl)propanoic acid (CAS No. 2228108-68-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, combined with its favorable pharmacological properties and safety profile, positions it as a valuable candidate for further research in medicinal chemistry and pharmaceutical development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the advancement of modern medicine.
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